Product packaging for Zolimidine(Cat. No.:CAS No. 1222-57-7)

Zolimidine

Cat. No.: B074062
CAS No.: 1222-57-7
M. Wt: 272.32 g/mol
InChI Key: VSLIUWLPFRVCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zolimidine (CAS 1222-85-3) is a structurally unique, non-imidazole-based histamine H2-receptor antagonist recognized for its potent gastroprotective and anti-ulcer properties in preclinical research. Unlike classical H2 antagonists, this compound demonstrates a specific cytoprotective effect that is partially independent of its antisecretory activity, making it a valuable pharmacological tool for investigating the complex mechanisms of gastric mucosal defense and repair. Its primary research applications include the study of peptic ulcer disease pathogenesis, the role of histamine in gastric acid secretion, and the exploration of cytoprotective pathways involving endogenous prostaglandins and the mucosal barrier. Researchers utilize this compound to dissect the signaling cascades downstream of H2 receptor activation and to develop novel therapeutic strategies for gastrointestinal disorders. This high-purity compound is provided exclusively to support rigorous in vitro and in vivo scientific investigations. All chemical properties, including molecular formula, weight, and structure, are verified to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2S B074062 Zolimidine CAS No. 1222-57-7

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLIUWLPFRVCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057630
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222-57-7
Record name Zolimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolimidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13593
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Design and Optimization

The mechanochemical approach represents a solvent-free strategy for synthesizing zolimidine. As reported by, this method utilizes an electrical grinder to facilitate the cyclocondensation of 4-iodophenyl methyl ketone and 2-aminopyridine in the presence of iodine (I₂) as a catalyst. The reaction proceeds at ambient temperature, eliminating the need for energy-intensive heating or refluxing. Key advantages include:

  • Short reaction time (30–60 minutes).

  • High atom economy due to the absence of solvent or auxiliary reagents.

  • Gram-scale feasibility , with yields exceeding 85% for multi-gram batches.

The mechanochemical method leverages solid-state grinding to enhance molecular interactions between reactants, promoting efficient cyclization. This approach avoids traditional drawbacks of imidazo[1,2-a]pyridine synthesis, such as prolonged reaction times and toxic solvent use.

One-Pot Tandem Catalysis with I₂/CuO

Catalytic System and Substrate Scope

A highly efficient one-pot synthesis was developed using I₂ and copper(II) oxide (CuO) as cooperative catalysts. This method condenses 4-iodophenyl methyl ketone and 2-aminopyridine in methanol under mild conditions (60°C, 6 hours), achieving a 95% yield of this compound. The dual catalytic system operates synergistically:

  • Iodine activates the carbonyl group of the ketone via electrophilic iodination.

  • CuO facilitates dehydrogenative cyclization by abstracting hydrogen from the intermediate.

This protocol is notable for its broad substrate tolerance, accommodating electron-rich and electron-deficient aryl ketones. Comparative studies indicate that CuO outperforms other copper salts (e.g., CuI, CuBr) in minimizing side reactions.

Copper(I)-Mediated Sulfonation in Aqueous Media

Large-Scale Synthesis and Challenges

A one-step sulfonation strategy employs copper(I) iodide (CuI) and D-glucosamine in a DMSO-water mixture. This method converts 2-(4-iodophenyl)imidazo[1,2-a]pyridine to this compound via reaction with sodium methanesulfinate at 120°C. Key features include:

  • 65% isolated yield after 24 hours.

  • Water as a co-solvent , reducing organic waste.

However, scalability is limited by the gradual deactivation of CuI due to ligand leaching during recycling. Innovations in ligand design or immobilization techniques could enhance recyclability for industrial adoption.

Surfactant-Assisted Aqueous Synthesis

Micellar Catalysis vs. "On-Water" Platforms

A comparative study evaluated two aqueous methods for this compound synthesis:

Parameter Micellar Catalysis (SDS) "On-Water" Platform
CatalystI₂ (10 mol%)I₂ (10 mol%)
SolventWater + SDS (2 wt%)Water
Temperature80°C100°C
Yield92%78%
Substrate ScopeBroad (electron-rich/poor)Limited to activated ketones

Sodium dodecyl sulfate (SDS) micelles enhance substrate solubility and interfacial contact, enabling higher yields and broader applicability. Both methods were validated for gram-scale this compound production, underscoring their industrial potential.

Scandium(III)-Catalyzed Annulation

Mechanistic Insights and Limitations

Scandium(III) triflate [Sc(OTf)₃] catalyzes the annulation of 2-aminopyridines with dimethylketal tosylates in acetonitrile at 80–140°C. While this method is effective for electron-deficient substrates, it exhibits limited compatibility with aryl methyl ketones required for this compound. Modest yields (50–60%) and the need for anhydrous conditions restrict its utility compared to iodine- or copper-based systems.

Critical Analysis of Methodologies

Environmental and Economic Considerations

The following table summarizes the sustainability metrics of prominent this compound synthesis routes:

Method Solvent Catalyst Temperature PMI *E-Factor
MechanochemicalSolvent-freeI₂Ambient1.22.1
I₂/CuO TandemMethanolI₂/CuO60°C5.86.3
Micellar CatalysisWater/SDSI₂80°C3.44.7

*Process Mass Intensity (PMI) = Total mass of inputs / Mass of product.

Mechanochemical and micellar methods exhibit superior green metrics, aligning with industrial demands for sustainable active pharmaceutical ingredient (API) manufacturing.

Scientific Research Applications

Pharmacological Properties

Zolimidine exhibits several pharmacological activities, including:

  • Gastroprotective Effects : this compound has been shown to provide protective effects against gastric mucosal injury. It enhances mucosal defense mechanisms and promotes healing in peptic ulcers by increasing the production of mucus and bicarbonate in the gastric lining .
  • Antimicrobial Activity : Research indicates that this compound and its derivatives possess antibacterial properties. These compounds can target various bacterial strains, showcasing potential as new therapeutic agents in combating antibiotic resistance .

Gastroprotective Effects

A study highlighted the efficacy of this compound in treating duodenal ulcers. Patients treated with this compound showed significant improvement in ulcer healing compared to those receiving standard treatment. The study emphasized the compound's role in enhancing mucosal defenses and reducing gastric acidity .

Antibacterial Activity

Research by Mishra et al. (2021) demonstrated that certain derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a scaffold for developing new antibiotics targeting resistant bacterial strains .

Comparative Data Table

Below is a summary table comparing the applications and effects of this compound with other imidazopyridine derivatives:

CompoundPrimary ApplicationMechanism of ActionNotable Findings
This compoundPeptic ulcer treatmentInhibits acid secretion; enhances mucosal defenseSignificant healing in clinical trials
RifaximinAntibioticTargets bacterial cell wall synthesisEffective against gastrointestinal infections
NecopidemAnxiolyticGABA receptor modulationEffective for anxiety disorders
AlpidemAnxiolyticGABA receptor modulationSimilar efficacy to benzodiazepines

Mechanism of Action

The mechanism of action of Zolimidine involves its interaction with specific molecular targets in the gastrointestinal tract. This compound exerts its gastroprotective effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Key Insights :

  • Structural Determinants : The C2 substituent dictates target specificity. This compound’s p-methylsulfonylphenyl group confers gastroprotective activity, while zolpidem’s dimethylacetamide moiety enables GABAergic effects .
  • Mechanistic Divergence: this compound’s non-anticholinergic action contrasts with the CNS-targeting GABA modulation of zolpidem and alpidem .

Key Insights :

  • Efficiency : this compound’s one-pot copper-catalyzed protocols offer superior scalability compared to zolpidem’s multistep synthesis .
  • Challenges : this compound’s synthesis under nitrogen atmosphere fails, necessitating air as an oxidant .

Pharmacokinetic and Clinical Profiles

Compound Bioavailability Half-Life (h) Key Metabolic Pathway Adverse Effects References
This compound ~85% 4–6 Sulfonation and glucuronidation Minimal (non-sedating)
Zolpidem ~70% 2–3 CYP3A4 oxidation Sedation, dependence
Alpidem ~65% 8–10 CYP2D6-mediated hydroxylation Hepatotoxicity (withdrawn)

Key Insights :

  • Safety : this compound’s lack of CNS penetration reduces sedation risk, unlike zolpidem .
  • Metabolism : this compound’s sulfonation pathway minimizes drug-drug interactions compared to CYP-dependent zolpidem .

Biological Activity

Zolimidine is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound was initially developed as a gastroprotective agent, specifically targeting peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

This compound exerts its effects primarily through the following mechanisms:

  • GABA Receptor Modulation : Similar to other imidazo[1,2-a]pyridines, this compound interacts with GABA receptors, enhancing inhibitory neurotransmission which can lead to sedative effects.
  • Antitumor Activity : Recent studies have indicated that this compound may possess antitumor properties, functioning through apoptosis induction in cancer cells and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections .

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Induces apoptosis and inhibits proliferation in cancer cells.
Gastroprotective Reduces gastric acid secretion; used for treating peptic ulcers.
Antimicrobial Effective against a range of bacteria and fungi.
CNS Effects Acts as a GABA receptor modulator; potential sedative effects.

Case Studies

  • Gastroprotective Effects : In clinical trials, this compound was found to significantly reduce symptoms associated with peptic ulcers compared to placebo groups. Patients reported improved healing rates and reduced recurrence of ulceration.
  • Antitumor Activity : A study published in the European Journal of Medicinal Chemistry highlighted this compound's ability to induce apoptosis in human cancer cell lines through activation of the caspase pathway. The research indicated a dose-dependent relationship between this compound concentration and cell viability reduction .
  • Antimicrobial Efficacy : Research conducted on various imidazo[1,2-a]pyridine derivatives showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosages for therapeutic use .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the imidazo[1,2-a]pyridine scaffold can enhance the biological efficacy of this compound. Key findings include:

  • Substituents at the 2-position of the imidazo ring can increase antitumor activity.
  • Electron-withdrawing groups on the phenyl ring improve antimicrobial properties.

These insights are crucial for designing new derivatives with enhanced therapeutic profiles.

Chemical Reactions Analysis

Metal-Catalyzed Approaches

  • Iodine-Catalyzed Cyclization :
    • Conditions : 30 mol% I₂, SDS micellar media (40°C) or "on-water" (80°C).
    • Mechanism : Imine formation → tautomerization → cyclization → oxidative aromatization .
    • Yield : 71–89% for this compound .
  • CuO/I₂-Mediated One-Pot Synthesis :
    • Conditions : I₂/CuO in MeOH, reflux.
    • Yield : 95% for this compound .

Metal-Free Approaches

  • Catalyst-Free in Water :
    • Conditions : α-Bromoacetone derivatives + 2-aminopyridines, room temperature.
    • Yield : 91% for this compound .
    • Advantage : Avoids column chromatography, uses water as a green solvent .

C–H Activation at C3 Position

  • Photocatalytic Trifluoromethylation :
    • Conditions : Anthraquinone-2-carboxylic acid (AQN), CF₃SO₂Na, blue LED .
    • Yield : 55% for C3-trifluoromethylated this compound .

Oxidative Cross-Coupling

  • Oxidative Cyclocondensation :
    • Substrates : Aryl methyl ketones + 2-aminopyridines.
    • Catalyst : La(OTf)₃ or iodine .
    • Yield : 83–95% for imidazo[1,2-a]pyridines .

Solvent and Catalyst Effects

Method Catalyst Solvent Temp (°C) Yield (%) Ref
Iodine/SDS micellarI₂Water/SDS4089
"On-water"I₂Water8071
CuO/I₂-mediatedI₂/CuOMeOH6595
Catalyst-freeNoneWater2591

Key Observations :

  • Micellar media enhance substrate solubility and reaction efficiency .
  • Metal-free methods reduce environmental impact but may require longer reaction times .

Cyclocondensation Mechanism

  • Imine Formation : 2-Aminopyridine reacts with ketone to form an imine intermediate.
  • Tautomerization : Acid-catalyzed shift to enamine .
  • Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyridine ring.
  • Aromatization : Oxidative dehydrogenation completes the fused ring system .

Oxidative Cross-Coupling

  • Iodine acts as a dual catalyst and oxidant, facilitating both cyclization and aromatization .

Comparative Analysis of Synthetic Routes

Parameter Metal-Catalyzed Metal-Free
Yield 71–95%88–91%
Reaction Time 2–12 h8–18 h
Environmental Impact ModerateLow
Scalability Gram-scale provenLab-scale only

Trade-offs : Metal catalysts improve efficiency but require post-synthesis purification .

Late-Stage Functionalization

  • C3 Modification : Enables introduction of alkyl, aryl, or trifluoromethyl groups via radical intermediates .
  • Applications : Enhances pharmacokinetic properties for drug development .

Q & A

Q. What analytical methods are recommended for characterizing Zolimidine in research settings?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to quantify this compound and its impurities (e.g., imidazole) in synthesized samples. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly to confirm the presence of functional groups like sulfonyl (C14H12N2O2S) and imidazole rings. Purity thresholds should adhere to REACH guidelines, where ≥80% this compound qualifies as a single-component substance, while lower purity requires classification as a multi-component system . For novel batches, differential scanning calorimetry (DSC) can assess thermal stability post-solvent removal (e.g., methanol), as residual solvents may alter pharmacological properties .

Q. How should researchers address purity variations in this compound samples?

Purity discrepancies (74–86% this compound, 4–12% imidazole) must be documented using batch-specific certificates of analysis. Researchers should stratify samples into subgroups based on purity ranges and perform comparative assays (e.g., dose-response curves in antiulcer models) to evaluate impurity impacts. If imidazole exceeds 10%, pharmacological studies must account for its potential synergistic or antagonistic effects, as REACH classifies such mixtures as multi-component substances . Statistical tools like ANOVA can identify significant variations in efficacy or toxicity attributable to impurity levels .

Advanced Research Questions

Q. How to design experiments to account for co-existing impurities like imidazole in this compound pharmacological studies?

Experimental Design:

  • Control Groups : Include pure this compound (≥85%), imidazole-only, and mixed batches (e.g., 77% this compound + 11% imidazole) to isolate impurity effects .
  • Dose Standardization : Normalize this compound doses based on purity (e.g., 100 mg of 80% purity = 80 mg active compound).
  • Mechanistic Assays : Use gene expression profiling (e.g., qPCR for COX-2 or TNF-α) to distinguish this compound-specific antiulcer pathways from imidazole-mediated responses. Data Interpretation: Apply multivariate regression to disentangle contributions of impurities to observed outcomes .

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from bioavailability differences or metabolite interactions. Methodological strategies include:

  • Pharmacokinetic Profiling : Measure plasma concentrations of this compound and its metabolites (e.g., sulfonic acid derivatives) in animal models to correlate in vitro IC50 values with in vivo efficacy .
  • Tissue-Specific Models : Use ex vivo gastric mucosa assays to simulate in vivo conditions, addressing factors like pH variability or mucosal adhesion .
  • Meta-Analysis : Compare historical datasets using tools like PRISMA to identify confounding variables (e.g., solvent carriers in prior studies) .

Q. What methodological considerations are critical when comparing this compound’s antiulcer mechanisms across experimental models?

  • Model Selection : Rodent ethanol-induced ulcer models prioritize acute efficacy, while Helicobacter pylori-infected models assess chronic mechanisms. Ensure species-specific metabolic differences (e.g., cytochrome P450 activity) are controlled .
  • Endpoint Harmonization : Standardize outcomes (e.g., ulcer index, histopathology scores) across studies to enable cross-model comparisons.
  • Data Integration : Use systems biology approaches (e.g., pathway enrichment analysis) to reconcile mechanistic disparities between cell-based and whole-organism studies .

Tables for Methodological Reference

Challenge Recommended Technique Key Reference
Purity quantificationHPLC with UV/Vis detection
Structural validation¹H/¹³C NMR spectroscopy
Impurity interaction analysisMultivariate regression
Pharmacokinetic profilingLC-MS/MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolimidine
Reactant of Route 2
Reactant of Route 2
Zolimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.